2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4,5-triethoxyphenyl group and at position 2 with a propanamide moiety bearing two methyl groups at the β-carbon.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-7-24-13-10-12(11-14(25-8-2)15(13)26-9-3)16-21-22-18(27-16)20-17(23)19(4,5)6/h10-11H,7-9H2,1-6H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSOMIGYKHBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 455.5 g/mol. The structure features an oxadiazole ring and a triethoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O5 |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 891127-49-4 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The oxadiazole moiety is known to interfere with various cellular processes associated with cancer proliferation. For instance, studies have shown that related oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. A study highlighted that derivatives containing the triethoxyphenyl group displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Neuroprotective Effects
Neuroprotective effects have been observed in animal models treated with similar compounds. These effects are attributed to the ability of the compound to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. For example, in rodent models of neurodegenerative diseases, treatment with oxadiazole derivatives resulted in improved cognitive function and reduced markers of neuroinflammation .
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their anticancer activity against human breast cancer cell lines (MCF-7). The results indicated that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity compared to controls .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various oxadiazole compounds against clinical isolates of bacteria. The results showed that compounds with triethoxyphenyl substitutions had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development into new antimicrobial agents .
- Neuroprotection : In a preclinical trial involving mice subjected to induced oxidative stress, treatment with this compound resulted in a significant decrease in markers for oxidative damage and improved behavioral outcomes in cognitive tests .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trialkoxyphenyl-Substituted Oxadiazole Derivatives
Compound A :
4-[(2,6-Dimethylmorpholin-4-yl)Sulfonyl]-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Structure : Shares the 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl group but substitutes the propanamide with a benzamide linked to a sulfonyl-morpholine moiety.
- Molecular Weight : 574.65 g/mol (vs. ~415.5 g/mol for the target compound, estimated from analogs).
Compound B :
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide
Oxadiazole Derivatives with Sulfonyl and Thioether Linkages
Compound C :
3-{[5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Propanamide
- Structure : Incorporates a sulfanyl linker and bromophenyl substitution.
- Molecular Weight : 434.31 g/mol.
Compound D :
N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-4-[(4,4-Dimethyl-1,3-Oxazolidin-3-yl)Sulfonyl]Benzamide (OZE-II)
Propanamide-Based Oxadiazole Derivatives
Compound E :
3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(3-Methylphenyl)Propanamide (7c)
Comparative Analysis of Physical and Chemical Properties
Key Research Findings
- Triethoxyphenyl vs.
- Amide Substituents : The dimethylpropanamide group in the target compound likely improves metabolic stability over sulfonyl or thioether-linked derivatives .
- Antimicrobial Potential: Structural similarities to OZE-II () suggest possible activity against Staphylococcus aureus biofilms, though ethoxy groups may alter potency .
Preparation Methods
Synthesis of 3,4,5-Triethoxybenzoyl Semicarbazide
The precursor 3,4,5-triethoxybenzoyl chloride is synthesized by treating 3,4,5-triethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux (80°C, 4 h). Subsequent reaction with semicarbazide hydrochloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base yields the semicarbazide intermediate.
Cyclization to Oxadiazol-2-Amine
Cyclization of the semicarbazide derivative is achieved using phosphorus oxychloride (POCl₃) at 100°C for 6 h, forming 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine . The reaction proceeds via dehydration and intramolecular cyclization.
Acylation with 2,2-Dimethylpropanoyl Chloride
The final acylation employs 2,2-dimethylpropanoyl chloride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP), yielding the target compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Synthesis of 5-Bromo-1,3,4-oxadiazol-2-amine
5-Bromo-1,3,4-oxadiazol-2-amine is prepared via cyclization of bromoacetic hydrazide with cyanogen bromide (BrCN) in ethanol.
Suzuki Coupling with 3,4,5-Triethoxyphenylboronic Acid
A Suzuki-Miyaura coupling introduces the triethoxyphenyl group using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture (80°C, 12 h).
Acylation and Purification
The intermediate undergoes acylation under standard conditions (as in Method 1.3), with a final yield of 70% .
Microwave-Assisted Hiyama Coupling
Preparation of 5-Iodo-1,3,4-oxadiazol-2-amine
Iodination of 1,3,4-oxadiazol-2-amine with N-iodosuccinimide (NIS) in acetonitrile affords the iodo derivative.
Hiyama Coupling with Triethoxy(phenyl)silane
Microwave-assisted coupling (600 W, 100°C, 1 h) using Pd(OAc)₂ and tetrabutylammonium fluoride (TBAF) in DMF introduces the triethoxyphenyl group.
Acylation and Workup
Acylation proceeds similarly to prior methods, with a 90% yield under optimized microwave conditions.
Solid-Phase Synthesis for High-Throughput Production
Q & A
Basic: What are the common synthetic routes for synthesizing 1,3,4-oxadiazole derivatives like this compound?
Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions of hydrazides or thiosemicarbazides. For example:
- Step 1: Reacting a carboxylic acid derivative (e.g., hydrazide) with a carbonyl compound under reflux conditions in a solvent like ethanol or DMF.
- Step 2: Cyclization using dehydrating agents such as POCl₃ or H₂SO₄.
- Key Example: A similar oxadiazole synthesis involved refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, monitored via TLC, followed by recrystallization .
- Purification: Techniques like column chromatography or HPLC are critical for isolating high-purity products .
Basic: How is the compound characterized post-synthesis?
Answer:
Routine characterization includes:
- Spectroscopy:
- Chromatography: HPLC or GC-MS to assess purity (>95% typical for research-grade compounds) .
- Reference Data: Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .
Basic: What functional groups in this compound influence its reactivity?
Answer:
- 1,3,4-Oxadiazole Ring: Electron-deficient, participates in nucleophilic substitutions or metal-catalyzed coupling reactions .
- Triethoxyphenyl Group: Enhances lipophilicity and may stabilize π-π interactions in enzyme binding .
- Propanamide Side Chain: Provides hydrogen-bonding sites for target interactions.
Methodological Insight: Reactivity can be probed via substituent-specific assays (e.g., oxidation of the triethoxy group to quinones) .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysis: Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the triethoxyphenyl group .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps like acylation .
- DoE (Design of Experiments): Statistical optimization of variables (pH, stoichiometry) using software like Minitab .
Advanced: What mechanistic insights exist for the oxadiazole ring formation?
Answer:
The formation mechanism involves:
- Cyclodehydration: Hydrazides lose water to form the oxadiazole ring, confirmed via isotopic labeling studies .
- Kinetic Studies: Monitoring intermediates via in-situ IR spectroscopy reveals rate-determining steps (e.g., cyclization vs. dehydration) .
- Computational Modeling: DFT calculations predict transition states and activation energies for ring closure .
Advanced: How can bioactivity be systematically evaluated?
Answer:
- In Vitro Assays:
- In Vivo Studies: Murine models for toxicity profiling (LD₅₀) and pharmacokinetics (Cmax, Tmax) .
- Molecular Docking: AutoDock Vina predicts binding modes with targets like EGFR or tubulin .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Reproducibility Checks: Replicate studies under standardized conditions (e.g., fixed cell passage numbers, solvent controls) .
- Structural Confirmation: Re-analyze compound purity via X-ray crystallography to rule out isomer interference .
- Meta-Analysis: Compare data across studies using tools like RevMan, focusing on variables like dosage and assay type .
Advanced: What computational tools predict interactions with biological targets?
Answer:
- Molecular Dynamics (MD): GROMACS simulates ligand-protein stability over time (e.g., binding to DNA gyrase) .
- QSAR Modeling: Build regression models using descriptors like logP and topological polar surface area to predict activity .
- ADMET Prediction: SwissADME or pkCSM forecasts absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
